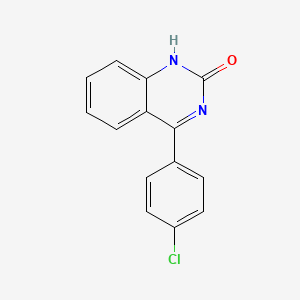

4-(4-Chlorophenyl)quinazolin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

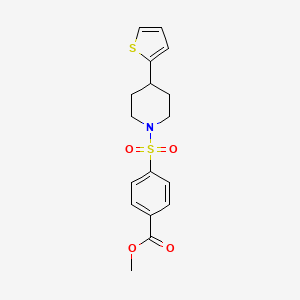

“4-(4-Chlorophenyl)quinazolin-2-ol” is a derivative of quinazolinone, which is a significant scaffold in medicinal chemistry with diverse biological activities . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinones can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Molecular Structure Analysis

Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions of quinazoline are reflected in the marked polarization of the 3,4-double bond .Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Receptors

Quinazolin-4-one derivatives have been evaluated for their antagonistic activity on the AMPA receptor. A study found a range of compounds with varying potencies, with some showing significant inhibitory activity. The structure-activity relationship (SAR) was explored, highlighting the importance of the C-2 side chain in determining compound potency (Chenard et al., 2001).

Kinase Inhibition for Cancer Therapy

2-(Quinazolin-4-ylamino)-[1,4]benzoquinones have been identified as potent, covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise for cancer therapy. These compounds inhibit VEGF-stimulated autophosphorylation in intact cells, with significant antitumor activity observed in vivo models (Wissner et al., 2005).

Molecular Structures and Interactions

Research into the molecular structures of quinazoline derivatives revealed insights into their hydrogen-bonded dimers and pi-stacked chains, contributing to the understanding of their solid-state behaviors and potential for designing new materials (Cruz et al., 2006).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have demonstrated notable antimicrobial and antifungal activities. A study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and tested them against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing remarkable inhibitory activities (Patel et al., 2010).

Antitumor Properties

Several studies have focused on the antitumor properties of quinazolinone derivatives. Compounds such as 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6-disubstituted-1, 2, 3, 4-tetrahydroquinazolin-2H-ones were synthesized and evaluated for their antitumor activities. Some compounds showed effectiveness against various tumor cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad et al., 2010).

Zukünftige Richtungen

Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities and potential applications in fields of biology, pesticides, and medicine . Future research could focus on exploring the diverse set of biological activities of quinazolinones and developing novel drug molecules .

Wirkmechanismus

Target of Action

4-(4-Chlorophenyl)quinazolin-2-ol, a derivative of quinazoline, has been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been known to target various enzymes and receptors, contributing to their diverse physiological significance and pharmacological utilization .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown potent in vitro anti-microbial activity against Staphylococcus aureus .

Biochemical Pathways

Quinazoline derivatives have been reported to affect a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . These activities suggest that quinazoline derivatives may influence multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of drug molecules can be influenced by various factors, including drug-drug interactions and altered pharmacokinetics, which can lead to severe unintended outcomes and may result in the failure of the treatment .

Result of Action

Some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines . This suggests that this compound may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of drug molecules .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVJFHQHJZAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)